molecular formula C10H13BrN2O B2915125 5-Bromo-3-methyl-2-(pyrrolidin-3-yloxy)pyridine CAS No. 1289269-60-8

5-Bromo-3-methyl-2-(pyrrolidin-3-yloxy)pyridine

Cat. No.: B2915125
CAS No.: 1289269-60-8
M. Wt: 257.131
InChI Key: FAKBAZQNJJIHBS-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2-(pyrrolidin-3-yloxy)pyridine is a brominated heterocyclic aromatic organic compound. It contains a pyridine ring substituted with a bromo group at the 5-position, a methyl group at the 3-position, and a pyrrolidin-3-yloxy group at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available pyridine derivatives.

  • Bromination: The pyridine ring is brominated at the 5-position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.

  • Pyrrolidin-3-yloxy Group Introduction: The pyrrolidin-3-yloxy group is introduced through nucleophilic substitution reactions, often using pyrrolidin-3-ol and a suitable coupling reagent.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This includes optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are common, where the bromo group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Various nucleophiles, coupling reagents

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the pyridine ring

  • Reduction: Reduced forms of the compound

  • Substitution: Derivatives with different substituents replacing the bromo group

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its bromo group makes it a versatile building block for further chemical modifications.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it valuable in drug discovery.

Medicine: Research has indicated that derivatives of this compound may have therapeutic properties, including anti-inflammatory and anticancer activities. Further studies are needed to fully understand its medical applications.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-3-methyl-2-(pyrrolidin-3-yloxy)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the derivative being studied.

Comparison with Similar Compounds

  • 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine

  • 5-Bromo-2-chloro-pyridin-3-yl)-methanol

Uniqueness: Compared to similar compounds, 5-Bromo-3-methyl-2-(pyrrolidin-3-yloxy)pyridine has a unique combination of substituents that affect its chemical reactivity and biological activity

This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-bromo-3-methyl-2-pyrrolidin-3-yloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-7-4-8(11)5-13-10(7)14-9-2-3-12-6-9/h4-5,9,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKBAZQNJJIHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC2CCNC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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